molecular formula C22H27ClN4O4 B561730 Fmoc-L-Homoarginine Hydrochloride Salt CAS No. 208174-14-5

Fmoc-L-Homoarginine Hydrochloride Salt

Cat. No.: B561730
CAS No.: 208174-14-5
M. Wt: 446.932
InChI Key: CIHMGZUUYMRKGJ-FYZYNONXSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-L-Homoarginine Hydrochloride Salt is a chemical compound with the molecular formula C22H26N4O4.ClH. It is commonly used in peptide synthesis due to its protective properties. The compound is characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) group, which is a base-labile protecting group used in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-L-Homoarginine Hydrochloride Salt typically involves the protection of the amino group of L-homoarginine with the Fmoc group. This can be achieved by reacting L-homoarginine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate in an aqueous dioxane solution . Another method involves the use of 9-fluorenylmethylsuccinimidyl carbonate (Fmoc-OSu), which can be obtained by reacting Fmoc-Cl with the dicyclohexylammonium salt of N-hydroxysuccinimide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Fmoc-L-Homoarginine Hydrochloride Salt undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group using piperidine results in the formation of free L-homoarginine .

Scientific Research Applications

Chemistry

In chemistry, Fmoc-L-Homoarginine Hydrochloride Salt is widely used in solid-phase peptide synthesis (SPPS). It serves as a building block for the synthesis of peptides and proteins, allowing for the sequential addition of amino acids .

Biology

In biological research, the compound is used to study protein-protein interactions and enzyme-substrate interactions. It is also employed in the synthesis of peptide-based inhibitors and probes .

Medicine

In medicine, this compound is utilized in the development of peptide-based therapeutics. It is used to synthesize peptides that can act as drugs or drug delivery agents .

Industry

In the industrial sector, the compound is used in the production of peptide-based materials and coatings. It is also employed in the development of diagnostic assays and biosensors .

Mechanism of Action

The mechanism of action of Fmoc-L-Homoarginine Hydrochloride Salt involves the protection of the amino group of L-homoarginine by the Fmoc group. This protection prevents unwanted side reactions during peptide synthesis. The Fmoc group is removed under basic conditions, typically using piperidine, to reveal the free amino group, allowing for further reactions .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-L-Arginine Hydrochloride Salt: Similar to Fmoc-L-Homoarginine Hydrochloride Salt but with a different side chain.

    Fmoc-L-Lysine Hydrochloride Salt: Another Fmoc-protected amino acid with a different side chain.

    Fmoc-L-Ornithine Hydrochloride Salt: Similar structure but with a shorter side chain.

Uniqueness

This compound is unique due to its specific side chain structure, which provides distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of specific peptides and proteins that require the presence of homoarginine residues .

Properties

IUPAC Name

(2S)-6-(diaminomethylideneamino)-2-(9H-fluoren-9-ylmethoxycarbonylamino)hexanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N4O4.ClH/c23-21(24)25-12-6-5-11-19(20(27)28)26-22(29)30-13-18-16-9-3-1-7-14(16)15-8-2-4-10-17(15)18;/h1-4,7-10,18-19H,5-6,11-13H2,(H,26,29)(H,27,28)(H4,23,24,25);1H/t19-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CIHMGZUUYMRKGJ-FYZYNONXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CCCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@@H](CCCCN=C(N)N)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675910
Record name N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

446.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208174-14-5
Record name N~6~-(Diaminomethylidene)-N~2~-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-lysine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675910
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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